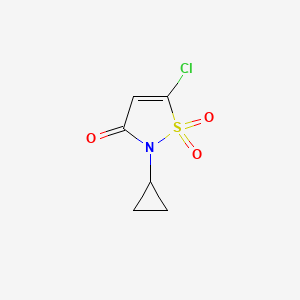

5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide is a synthetic organic compound belonging to the isothiazolone family. These compounds are known for their antimicrobial properties and are often used in various industrial and medical applications. The presence of a chlorine atom and a cyclopropyl group in its structure may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclopropylamine derivative with a chlorinated thioamide, followed by oxidation to introduce the dioxide functionality.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the functional groups, potentially enhancing its antimicrobial properties.

Reduction: Reduction reactions might be used to alter the dioxide group, affecting the compound’s reactivity.

Substitution: The chlorine atom can be substituted with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could produce a variety of functionalized isothiazolones.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide is characterized by its unique isothiazolone structure, which contributes to its reactivity and utility in various applications. The compound's molecular formula is C₄H₄ClN₃O₂S, with a molecular weight of approximately 149.59 g/mol.

Antimicrobial Activity

One of the most significant applications of this compound is its use as an antimicrobial agent. It has been shown to exhibit potent activity against a range of bacteria and fungi. Research indicates that this compound can be effective in formulations aimed at preventing microbial growth in various settings, including:

- Cosmetics : Used as a preservative to inhibit microbial contamination.

- Industrial Applications : Incorporated into paints and coatings to prevent fungal and bacterial growth.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

Agricultural Applications

The compound has also been investigated for its potential use as a biocide in agricultural settings. Its effectiveness against plant pathogens makes it a candidate for use in crop protection products. Studies have demonstrated its ability to reduce fungal infections in crops, thereby improving yield and quality.

Case Study: Efficacy in Crop Protection

A field study conducted on tomato plants showed that the application of this compound significantly reduced the incidence of Fusarium wilt compared to untreated controls. The treated plants exhibited a 40% increase in yield over the control group.

Industrial Uses

In addition to its antimicrobial properties, this compound is utilized in various industrial applications:

- Water Treatment : Effective as a biocide in water treatment facilities to control microbial growth.

- Textile Industry : Employed as a preservative in textile formulations to prevent mold and mildew.

Safety and Environmental Considerations

While the compound demonstrates significant utility across various applications, it is essential to consider its safety profile. According to safety data sheets, it poses risks such as skin irritation and environmental toxicity, particularly to aquatic life. Proper handling and regulatory compliance are crucial when utilizing this compound in industrial settings.

Table 2: Safety Profile of this compound

| Hazard Type | Description |

|---|---|

| Toxicity | Fatal if swallowed; harmful if inhaled |

| Environmental Impact | Very toxic to aquatic organisms |

| Handling Precautions | Use protective equipment; avoid release into the environment |

Wirkmechanismus

The mechanism of action of 5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide likely involves the inhibition of essential enzymes in microbial cells. The compound may interact with thiol groups in proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways would require further investigation through biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-2-methylisothiazol-3(2H)-one

- 2-Methyl-4-isothiazolin-3-one

- 1,2-Benzisothiazolin-3-one

Uniqueness

Compared to these similar compounds, 5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide may offer unique advantages such as enhanced stability, broader antimicrobial spectrum, or reduced toxicity

Biologische Aktivität

5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide, commonly referred to as a derivative of isothiazolone, has garnered attention in various fields due to its notable biological activities. This compound is primarily recognized for its applications as a biocide and preservative, particularly in cosmetic and industrial formulations. Its structural features contribute to its diverse biological effects, which include antimicrobial, antifungal, and potential cytotoxic properties.

Chemical Structure and Properties

This compound belongs to the isothiazolone family. The molecular formula is C5H6ClN2O2S and it features a chlorinated isothiazolone core. The compound's unique cyclopropyl group enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 179.63 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in water |

| Toxicity | Acute Toxicity Class 2 (oral) |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to be effective against a variety of bacteria and fungi. In particular, it acts as an effective preservative in cosmetic formulations by inhibiting the growth of common pathogens.

Case Study: Efficacy Against Bacteria

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against human tumor cell lines such as HeLa and PC-3.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | 60.70 | Moderate Cytotoxicity |

| PC-3 | 49.79 | High Cytotoxicity |

| RKO | 78.72 | Moderate Cytotoxicity |

The IC50 values indicate that the compound exhibits moderate to high cytotoxicity against these cell lines, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular membranes and inhibition of key metabolic pathways in microbial cells. This disruption leads to cell lysis and death, making it effective as an antimicrobial agent.

Safety and Toxicological Profile

While the compound shows promising biological activity, it also poses significant safety concerns. It is classified as highly toxic if ingested or inhaled, with severe skin burns and eye damage reported upon contact. Regulatory bodies have classified it under acute toxicity categories due to its hazardous nature .

Table 3: Toxicological Data

| Endpoint | Classification |

|---|---|

| Acute Oral Toxicity | Toxic (LD50 < 50 mg/kg) |

| Skin Corrosion | Yes |

| Eye Damage | Yes |

Eigenschaften

IUPAC Name |

5-chloro-2-cyclopropyl-1,1-dioxo-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-6(9)8(4-1-2-4)12(5,10)11/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEKYMSHMGTJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=C(S2(=O)=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.